molecular formula C16H28B2Cl2O4 B14648232 2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 52221-79-1

2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B14648232
CAS No.: 52221-79-1
M. Wt: 376.9 g/mol
InChI Key: HXBQOBSAKDEOMV-UHFFFAOYSA-N
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Description

2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features prominently in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes a chloromethyl group and a dioxaborolane moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 3-chloro-2-chloromethyl-1-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various boronate esters, which are valuable intermediates in organic synthesis and polymer chemistry .

Scientific Research Applications

2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to act as a boron source in various chemical reactions. The dioxaborolane moiety facilitates the formation of boronate esters, which are key intermediates in many organic synthesis pathways. The chloromethyl group allows for further functionalization through nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its dual functionality, combining the reactivity of both the chloromethyl group and the dioxaborolane moiety. This makes it a highly versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions .

Properties

CAS No.

52221-79-1

Molecular Formula

C16H28B2Cl2O4

Molecular Weight

376.9 g/mol

IUPAC Name

2-[3-chloro-2-(chloromethyl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H28B2Cl2O4/c1-13(2)14(3,4)22-17(21-13)12(11(9-19)10-20)18-23-15(5,6)16(7,8)24-18/h9-10H2,1-8H3

InChI Key

HXBQOBSAKDEOMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C(CCl)CCl)B2OC(C(O2)(C)C)(C)C

Origin of Product

United States

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